1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-tert-butyl-4-(2-methoxyphenyl)-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-11-13(10-17(16-11)15(2,3)4)12-8-6-7-9-14(12)18-5/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORNOTNEIXVSMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC=CC=C2OC)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and solvent, are optimized to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazoline derivatives.
Scientific Research Applications
1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological studies, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are studied in various medical research fields. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and reported biological activities:
Structural and Functional Insights
Substituent Effects on Bioactivity :
- The tert-butyl group in the target compound increases metabolic stability compared to analogs with halogenated aryl groups (e.g., 4-chlorophenyl in ). However, halogenated derivatives exhibit stronger anti-inflammatory activity due to enhanced electrophilicity .
- Methoxy Positioning : The 2-methoxyphenyl group in the target compound may hinder steric interactions in planar receptor binding sites compared to 4-methoxyphenyl analogs (e.g., SI112), which show superior kinase inhibition .
- Receptor Binding: Fluorophenyl-pyrazole derivatives (e.g., NTS1 modulators in ) demonstrate sub-nanomolar binding affinities, outperforming tert-butyl analogs in receptor specificity. This suggests that electron-withdrawing groups (e.g., -F) enhance hydrogen bonding with residues like Asp113 in NTS1 .
Synthetic Accessibility :
- The target compound’s synthesis likely follows Ullmann-type coupling or Suzuki-Miyaura cross-coupling, as seen in structurally similar pyrazoles with methoxyphenyl and trifluoromethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
